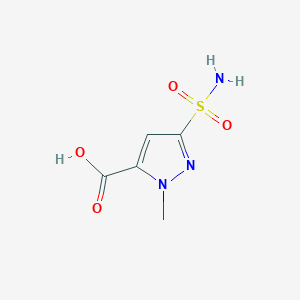![molecular formula C12H19F2NO4 B13463194 (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclohexane structure with difluorinated and tert-butoxycarbonyl (Boc) protected amino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoro groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to prevent unwanted side reactions during subsequent steps.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclohexane ring.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Fluorinated Compounds: Its difluorinated structure makes it valuable in the synthesis of fluorinated organic compounds.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Bioconjugation: Used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutics.
Prodrugs: The Boc-protected amino group can be used in the design of prodrugs that release the active compound under physiological conditions.
Industry:
Material Science:
Agriculture: Investigated for use in agrochemicals due to its stability and reactivity.
作用機序
The mechanism of action of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorinated cyclohexane ring can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine.
類似化合物との比較
(1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure but without the Boc protection.
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-cyclohexane-1-carboxylic acid: Similar structure but without the difluoro groups.
Uniqueness:
Difluorinated Structure: The presence of difluoro groups distinguishes it from other cyclohexane derivatives, providing unique chemical and biological properties.
Boc Protection: The Boc-protected amino group offers versatility in synthetic applications, allowing for selective deprotection and functionalization.
This compound’s unique combination of structural features makes it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C12H19F2NO4 |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
(1S,3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-6-7(9(16)17)4-5-12(8,13)14/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m0/s1 |
InChIキー |
KRESVZJEYOLMMN-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CCC1(F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


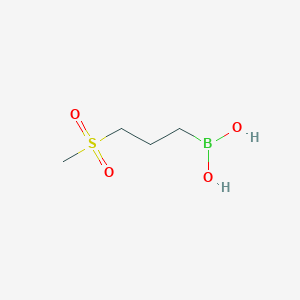
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
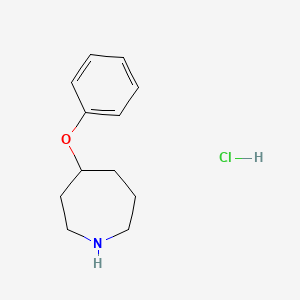
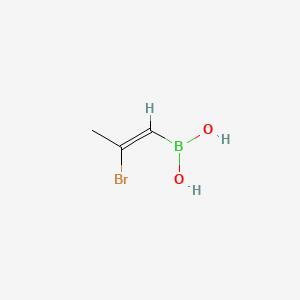
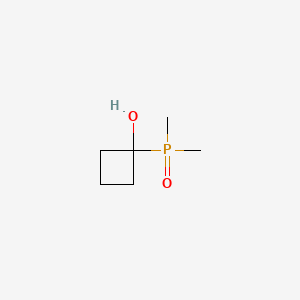
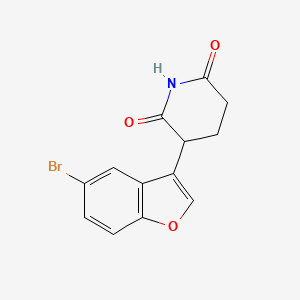
![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
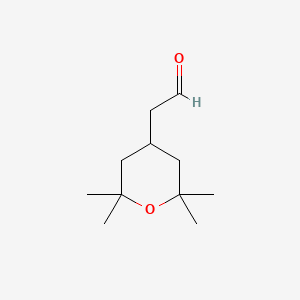
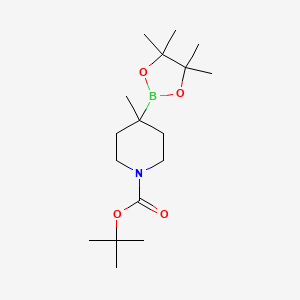
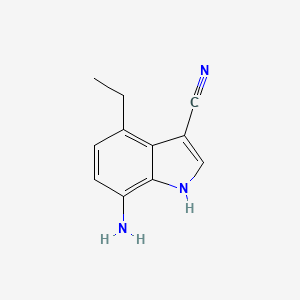
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
